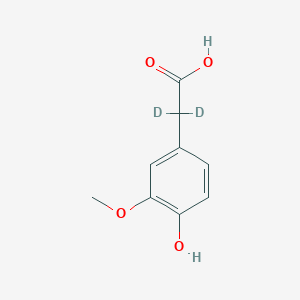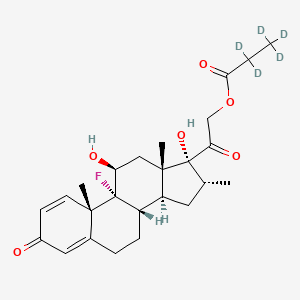
NS2 (114-121), Influenza
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS2 (114-121), Influenza, is a fragment of the nonstructural protein 2 (NS2) from the influenza virus. This specific fragment, comprising amino acids 114 to 121, is recognized as an epitope, which means it can be used to study the immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs) in antiviral immunity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NS2 (114-121) involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The process includes:
Coupling: The amino acids are sequentially added to the growing peptide chain.
Deprotection: Protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the solid support.
Industrial Production Methods
Industrial production of peptides like NS2 (114-121) typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
NS2 (114-121) can undergo various chemical reactions, including:
Oxidation: This can affect the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions are typically modified peptides, which can be used to study the structure and function of the original peptide.
Wissenschaftliche Forschungsanwendungen
NS2 (114-121) has several applications in scientific research:
Wirkmechanismus
NS2 (114-121) plays a critical role in the influenza virus life cycle. It is involved in the nuclear export of viral ribonucleoprotein (vRNP) complexes. NS2 interacts with the export protein XPO1, facilitating the transport of vRNPs from the nucleus to the cytoplasm, ensuring that viral genomic segments are available for packaging into new virions . Additionally, NS2 is regulated by ubiquitination and deubiquitination processes, which affect its stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NS1: Another nonstructural protein from the influenza virus, involved in immune evasion and viral replication.
M1: Matrix protein that plays a role in viral assembly and budding.
Uniqueness
NS2 is unique in its role in the nuclear export of vRNPs, a function not shared by NS1 or M1. This makes NS2 a critical target for studying the replication and assembly of the influenza virus .
Eigenschaften
Molekularformel |
C48H74N12O12 |
|---|---|
Molekulargewicht |
1011.2 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H74N12O12/c1-6-27(4)38(47(71)72)59-44(68)33(22-26(2)3)55-41(65)32(19-20-37(50)63)54-42(66)34(23-29-14-9-7-10-15-29)56-45(69)36(25-61)58-43(67)35(24-30-16-11-8-12-17-30)57-46(70)39(28(5)62)60-40(64)31(49)18-13-21-53-48(51)52/h7-12,14-17,26-28,31-36,38-39,61-62H,6,13,18-25,49H2,1-5H3,(H2,50,63)(H,54,66)(H,55,65)(H,56,69)(H,57,70)(H,58,67)(H,59,68)(H,60,64)(H,71,72)(H4,51,52,53)/t27-,28+,31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |
InChI-Schlüssel |
YULHIMSWVOYUSX-YCEUMREUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


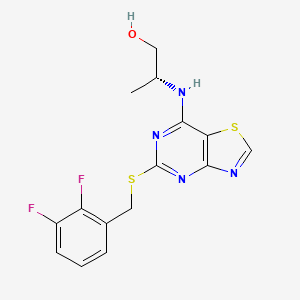
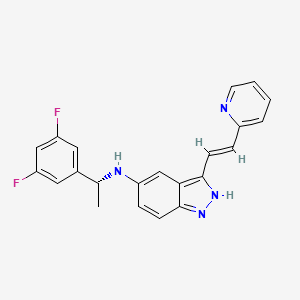

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
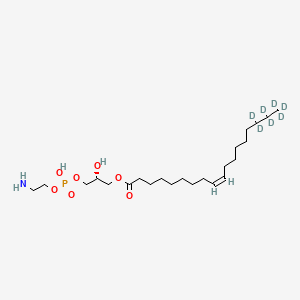


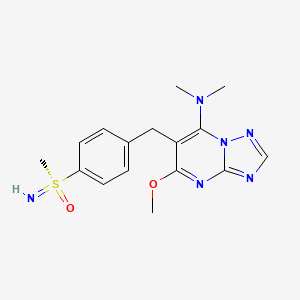
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
